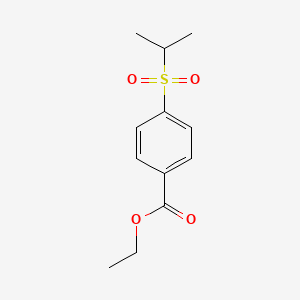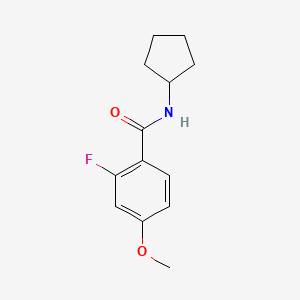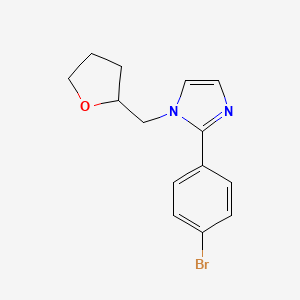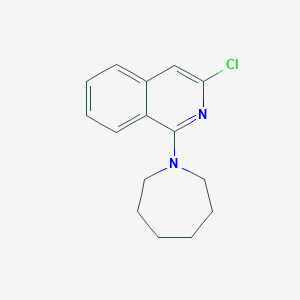
1-Pyrrolidin-1-ylisoquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidin-1-ylisoquinolin-5-amine (PIQ) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PIQ is a heterocyclic compound that consists of a pyrrolidine and isoquinoline ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 1-Pyrrolidin-1-ylisoquinolin-5-amine is not fully understood, but it is believed to act as a selective dopamine D3 receptor antagonist. This means that it binds to and blocks the activity of dopamine D3 receptors, which are primarily found in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation, and is implicated in addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
1-Pyrrolidin-1-ylisoquinolin-5-amine has been shown to have biochemical and physiological effects on the brain, particularly in the mesolimbic pathway. By blocking dopamine D3 receptors, 1-Pyrrolidin-1-ylisoquinolin-5-amine may alter the activity of this pathway, which could have implications for addiction and other psychiatric disorders. Additionally, 1-Pyrrolidin-1-ylisoquinolin-5-amine has been shown to have fluorescent properties, which makes it useful for imaging dopamine receptors in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Pyrrolidin-1-ylisoquinolin-5-amine in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target this receptor, which may have implications for the treatment of addiction and other psychiatric disorders. Additionally, 1-Pyrrolidin-1-ylisoquinolin-5-amine has fluorescent properties, which makes it useful for imaging dopamine receptors in living cells. However, one limitation of using 1-Pyrrolidin-1-ylisoquinolin-5-amine in lab experiments is its limited solubility in aqueous solutions, which may impact its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-Pyrrolidin-1-ylisoquinolin-5-amine. One direction is to further explore its potential as a selective dopamine D3 receptor antagonist for the treatment of addiction and other psychiatric disorders. Additionally, researchers could investigate the use of 1-Pyrrolidin-1-ylisoquinolin-5-amine as a fluorescent probe for imaging dopamine receptors in living cells. Finally, researchers could explore alternative synthesis methods for 1-Pyrrolidin-1-ylisoquinolin-5-amine that may improve its solubility and effectiveness in lab experiments.
Conclusion:
In conclusion, 1-Pyrrolidin-1-ylisoquinolin-5-amine (1-Pyrrolidin-1-ylisoquinolin-5-amine) is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. 1-Pyrrolidin-1-ylisoquinolin-5-amine has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there is still much to learn about 1-Pyrrolidin-1-ylisoquinolin-5-amine, its potential as a selective dopamine D3 receptor antagonist and fluorescent probe for imaging dopamine receptors in living cells makes it an exciting area of research for the future.
Synthesemethoden
1-Pyrrolidin-1-ylisoquinolin-5-amine can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Both of these methods have been used to synthesize 1-Pyrrolidin-1-ylisoquinolin-5-amine, with varying degrees of success.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidin-1-ylisoquinolin-5-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of addiction and other psychiatric disorders. Additionally, 1-Pyrrolidin-1-ylisoquinolin-5-amine has been studied for its potential use as a fluorescent probe for imaging dopamine receptors in living cells.
Eigenschaften
IUPAC Name |
1-pyrrolidin-1-ylisoquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-12-5-3-4-11-10(12)6-7-15-13(11)16-8-1-2-9-16/h3-7H,1-2,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSUKYRJYBSPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC3=C2C=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-1-ylisoquinolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)

![4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)
![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)

![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)


![1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid](/img/structure/B7637945.png)
